1-Benzyl-2,3,4,5,6-pentaphenylpyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2,3,4,5,6-pentaphenylpyridin-1-ium bromide is a quaternary ammonium compound with the molecular formula C42H32BrN. It is known for its unique structure, which includes a pyridinium core substituted with five phenyl groups and a benzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2,3,4,5,6-pentaphenylpyridin-1-ium bromide typically involves the quaternization of a pyridine derivative. One common method includes the reaction of 2,3,4,5,6-pentaphenylpyridine with benzyl bromide in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at elevated temperatures to ensure complete quaternization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2,3,4,5,6-pentaphenylpyridin-1-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The phenyl groups and the pyridinium core can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with hydroxide ions can yield the corresponding alcohol, while oxidation can produce quinones or other oxidized derivatives .
Scientific Research Applications
1-Benzyl-2,3,4,5,6-pentaphenylpyridin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-Benzyl-2,3,4,5,6-pentaphenylpyridin-1-ium bromide involves its interaction with molecular targets such as enzymes or receptors. The quaternary ammonium group can facilitate binding to negatively charged sites on proteins or nucleic acids, leading to inhibition or modulation of their activity. The phenyl groups may also contribute to hydrophobic interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-2,3,4,5,6-pentaphenylpyridine: Lacks the quaternary ammonium group, making it less polar and potentially less reactive in certain biological contexts.
2,3,4,5,6-Pentaphenylpyridine: Similar structure but without the benzyl group, affecting its overall reactivity and applications.
Uniqueness
1-Benzyl-2,3,4,5,6-pentaphenylpyridin-1-ium bromide is unique due to its combination of a quaternary ammonium group and multiple phenyl substitutions. This structure imparts distinct chemical and physical properties, making it valuable for a wide range of applications .
Properties
IUPAC Name |
1-benzyl-2,3,4,5,6-pentakis-phenylpyridin-1-ium;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H32N.BrH/c1-7-19-32(20-8-1)31-43-41(36-27-15-5-16-28-36)39(34-23-11-3-12-24-34)38(33-21-9-2-10-22-33)40(35-25-13-4-14-26-35)42(43)37-29-17-6-18-30-37;/h1-30H,31H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVKNFKAIMVGOE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=C(C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H32BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.